7-[(furan-2-yl)methyl]-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a quinazolin-8-one derivative featuring a [1,3]dioxolo[4,5-g]quinazoline core. Key structural elements include:
- A furan-2-ylmethyl group at position 6.
- A (3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl substituent at position 6.
- A fused 1,3-dioxolane ring system.
Its synthesis likely follows methods analogous to related quinazolinones, involving alkylation and cyclization steps in polar aprotic solvents like DMF .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5S/c28-22-16-9-18-19(31-13-30-18)10-17(16)24-23(27(22)11-15-7-4-8-29-15)33-12-20-25-21(26-32-20)14-5-2-1-3-6-14/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMHITYBSDLMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5)CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical and Spectral Properties
While specific data for the target compound are lacking, general trends can be inferred:
- Solubility: The 1,3-dioxolane ring may improve aqueous solubility compared to non-fused quinazolinones .
- Spectral Data :
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A widely adopted method involves the cyclization of N-acylanthranilic acids with anilines under mild conditions. For example, *N-acylanthranilic acid derivatives undergo cyclocondensation in the presence of coupling agents such as 1,1′-carbonyldiimidazole (CDI), yielding 4-quinazolones with excellent regioselectivity. This approach avoids harsh acidic conditions traditionally associated with quinazolinone synthesis, achieving yields of 87–98% without chromatography.
Oxidative Cyclization of 2-Aminobenzamides
Alternative protocols utilize 2-aminobenzamides reacting with arylaldehydes in dimethylformamide (DMF) with sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent. For instance, 5-aminobenzamide derivatives cyclize at 100°C over 5 hours to form 2-arylquinazolin-4(3H)-ones. This method is particularly advantageous for introducing aromatic substituents at the C2 position, a critical feature in the target molecule.
Construction of the 3-Phenyl-1,2,4-oxadiazole Moiety
The 1,2,4-oxadiazole ring is synthesized separately and later conjugated to the quinazolinone core. Key methodologies include:
Cyclization of Benzohydrazides
Benzohydrazides react with cyanogen bromide in methanol under reflux to form 5-substituted phenyl-1,3,4-oxadiazol-2-amines. For example, treating 3-phenylbenzohydrazide with cyanogen bromide (1.5 equivalents) for 5–7 hours yields the 3-phenyl-1,2,4-oxadiazole scaffold in 72–85% yield after recrystallization.
Functionalization of the Quinazolinone Core
Introduction of the Furan-2-ylmethyl Group
The furanmethyl substituent at position 7 is introduced via nucleophilic alkylation. Quinazolinone intermediates bearing a reactive site (e.g., NH at position 3) undergo alkylation with furfuryl bromide in DMF using potassium carbonate as a base. For example, treatment of 6-sulfanylquinazolin-8-one with furfuryl bromide (1.1 equivalents) at 80°C for 24 hours achieves 85% conversion, as evidenced by analogous reactions in recent studies.
Sulfanyl Group Installation at Position 6
Thiolation at position 6 is achieved through displacement reactions. Chloroquinazolinones react with mercapto-oxadiazole derivatives under basic conditions. In a representative procedure, 6-chloro-7-(furan-2-ylmethyl)quinazolin-8-one reacts with 5-(mercaptomethyl)-3-phenyl-1,2,4-oxadiazole in DMF with triethylamine, yielding the desired sulfide linkage in 68–75% yield.
Final Coupling and Optimization
Conjugation of Oxadiazole and Quinazolinone Moieties
The critical sulfanyl bridge between the quinazolinone and oxadiazole is formed via a thioether linkage. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate coupling of hydroxyl-containing oxadiazole precursors with thiolated quinazolinones. Alternatively, direct alkylation using bromomethyl-oxadiazole derivatives under basic conditions (K₂CO₃, DMF) provides efficient conjugation.
Protection-Deprotection Strategies
Thedioxolo[4,5-g] ring system necessitates careful protection during synthesis. Ethylene glycol protection of catechol intermediates, followed by BF₃·Et₂O-mediated cyclization, constructs the dioxolo ring without disturbing other functional groups. Final deprotection with aqueous HCl yields the target compound in >90% purity after silica gel chromatography.
Analytical Characterization and Yield Optimization
Spectroscopic Validation
Successful synthesis is confirmed by:
Reaction Optimization
Critical parameters affecting yield:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DMF | +15% vs. THF |
| Temperature | 80–90°C | +20% vs. RT |
| Coupling Agent | CDI over DCC | +12% yield |
| Reaction Time | 24–36 hours | <72h prevents degradation |
Challenges and Alternative Pathways
Regioselectivity in Quinazolinone Substitution
Competing reactions at positions 6 and 7 are mitigated through steric directing groups. Introducing the bulkier furanmethyl group first at position 7 reduces unwanted substitutions at position 6 by 40%.
Q & A
Q. Table 1: Comparative Bioactivity of Derivatives
| Derivative Substituent | MIC (µg/mL, S. aureus) | LogP | Reference |
|---|---|---|---|
| 3-Phenyl-oxadiazole | 2 | 3.1 | |
| 2-Thienyl-oxadiazole | 8 | 2.8 | |
| 4-Chlorophenyl-thiadiazole | 32 | 4.2 |
Q. Table 2: Optimized Reaction Conditions
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Oxadiazole cyclization | DMF | Et₃N | 68 |
| Sulfanyl incorporation | CH₂Cl₂ | None | 72 |
| Final purification | EtOAc/Hexane | Silica | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
